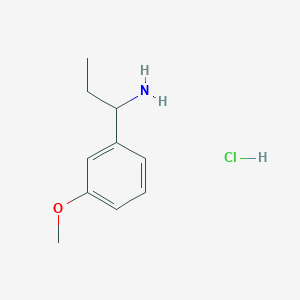

1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOMOWBZZIRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride’s action are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.

Biological Activity

1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with significant potential in various biological applications. With the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol, this compound features a propan-1-amine backbone substituted with a 3-methoxyphenyl group. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The compound's aromatic ring and amine group suggest interactions with various biological targets, particularly in the central nervous system (CNS).

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Chiral Centers | Yes (two enantiomers) |

| Solubility | Soluble in water |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its modulation of neurotransmitter systems.

Potential Applications

This compound could be explored for the following applications:

- Mood Disorders : By modulating serotonin and dopamine pathways, it may serve as a candidate for antidepressant therapies.

- Neurodegenerative Diseases : Its effects on neurotransmitter systems may have implications for conditions like Parkinson's or Alzheimer's disease.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential efficacy.

Related Compounds

Research on compounds structurally similar to this compound has demonstrated various biological effects:

- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects in cancer cell lines, indicating potential utility in oncology .

Table 2: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (nM) | Target Cell Line |

|---|---|---|

| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine | 23–33 | MDA-MB-231 (Breast Cancer) |

| (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | Not Available | Various Cancer Lines |

Comparison with Similar Compounds

Table 1: Substituent Variations in Phenylpropylamine Derivatives

Key Observations :

- Substituent Position : The 3-methoxy group in the parent compound optimizes binding to opioid receptors, whereas 3-chloro analogs (e.g., CAS 1565819-70-6) exhibit stronger electron-withdrawing effects, altering pharmacokinetic profiles .

- Steric Effects : Dimethoxy derivatives (e.g., 3,5-dimethoxy) show reduced bioavailability due to increased molecular bulk .

Key Findings :

- Synthetic Efficiency : The Mannich reaction (52% yield) for the parent compound is more efficient than thiourea coupling (60% yield) for chlorophenyl derivatives .

- Target Selectivity : Methoxy-substituted amines exhibit stronger central nervous system (CNS) activity, while chloro derivatives are explored for peripheral targets (e.g., FFAR1/FFAR4) .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | logP | Water Solubility (mg/mL) | TPSA (Ų) | BBB Permeability |

|---|---|---|---|---|

| 1-(3-Methoxyphenyl)propan-1-amine HCl | 1.92 | 12.5 | 35.8 | High |

| (1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl | 2.78 | 3.2 | 26.0 | Moderate |

| 1-(3-Chlorophenyl)propan-1-amine HCl | 2.15 | 8.4 | 26.0 | Moderate |

Preparation Methods

Reductive Amination Approach

- Starting Material : 3-Methoxybenzaldehyde.

- Reaction : The aldehyde undergoes reductive amination with ammonia or primary amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Outcome : Formation of 1-(3-Methoxyphenyl)propan-1-amine.

- Salt Formation : The free amine is reacted with hydrochloric acid to yield the hydrochloride salt.

This method is widely used due to its straightforwardness and relatively mild reaction conditions.

Mannich Reaction and Grignard Reactions (Advanced Synthetic Routes)

According to patent literature related to tapentadol synthesis, a structurally related compound, 1-(3-Methoxyphenyl)propan-1-amine derivatives can be prepared via a Mannich reaction involving 1-(3-methoxyphenyl)propan-1-one, dimethylamine hydrochloride, and paraformaldehyde to form intermediates such as 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride.

Subsequently, Grignard reactions using 3-bromo anisole and other intermediates under controlled temperature (20–70°C) in solvents like tetrahydrofuran (THF) allow the formation of chiral intermediates that can be converted to the target amine hydrochloride salts.

The hydroxyl group in intermediates is often activated by conversion to mesylates or tosylates, facilitating reductive deoxygenation to yield the desired amine.

Catalysts such as palladium on carbon (Pd/C) are employed in reductive steps, with solvents including THF, cyclohexane, or alcohols to optimize reaction efficiency.

The final compound is isolated as a hydrochloride salt through acid-base workup and crystallization.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, preparation of stock solutions of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is standardized as follows:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.9581 | 24.7905 | 49.581 |

| 5 mM Solution Volume (mL) | 0.9916 | 4.9581 | 9.9162 |

| 10 mM Solution Volume (mL) | 0.4958 | 2.4791 | 4.9581 |

- Stock solutions are typically prepared in DMSO and further diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations.

- The order of solvent addition and ensuring solution clarity at each step is critical for reproducibility and solubility.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 3-Methoxybenzaldehyde, NaBH(OAc)3 | Mild conditions, straightforward | May require purification steps |

| Mannich Reaction + Grignard | 1-(3-methoxyphenyl)propan-1-one, dimethylamine hydrochloride, paraformaldehyde, Mg, Pd/C catalyst | Allows stereoselective synthesis, scalable | Multi-step, requires careful control of stereochemistry |

| Salt Formation | HCl treatment | Enhances stability and solubility | Requires precise pH control |

Research Findings and Optimization Notes

- The Grignard reaction step is temperature-sensitive, with optimal yields at 20–35°C for reagent formation and 50–70°C for subsequent reaction steps.

- Use of tetrahydrofuran as solvent is preferred due to its ability to stabilize Grignard reagents and facilitate reaction kinetics.

- Reductive deoxygenation using Pd/C catalyst in mixed solvents improves yield and purity of the final amine hydrochloride salt.

- For in vivo formulations, careful solvent selection and stepwise mixing ensure clear, stable solutions suitable for biological studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, and how can intermediates be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methoxypropiophenone with ammonium acetate under catalytic hydrogenation (e.g., Pd/C or Raney Ni) yields the amine, followed by HCl salt formation. Optimize intermediates by adjusting reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .

- Characterization : Confirm intermediates via TLC and NMR (¹H/¹³C) to verify substitution patterns and salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC/LC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., residual solvents or byproducts) .

- NMR Spectroscopy : Analyze ¹H NMR (DMSO-d6) for methoxy proton resonance at δ 3.7–3.9 ppm and amine protons at δ 7.2–8.1 ppm (aromatic) .

- Thermal Analysis : DSC/TGA can identify decomposition points (>200°C) and hydrate formation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Pharmacological Studies : Acts as a precursor for serotonin/dopamine receptor ligands due to its methoxyphenyl moiety. Used in structure-activity relationship (SAR) studies to modify amine side chains for CNS drug development .

- Enzyme Inhibition : Screened against monoamine oxidases (MAOs) using fluorometric assays to evaluate inhibitory potency (IC50 values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

- Root Cause Analysis :

- Reagent Stoichiometry : Ensure exact molar ratios (e.g., 1:1.2 ketone:amine) to avoid side reactions.

- Catalyst Deactivation : Replace Pd/C batches if hydrogenation efficiency drops below 80% .

- Process Optimization : Implement flow chemistry (e.g., microreactors) for consistent mixing and temperature control, improving reproducibility .

Q. What advanced strategies mitigate degradation during long-term storage?

- Stability Studies :

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the methoxy group) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (N2) in amber glass vials .

Q. How can impurity profiles be controlled to meet regulatory standards for preclinical studies?

- Impurity Sourcing : Identify process-related impurities (e.g., 3-methoxyphenylpropanone) via LC-HRMS and synthesize reference standards for quantification .

- Chromatographic Resolution : Use gradient HPLC (e.g., 5–95% acetonitrile over 30 minutes) with charged aerosol detection (CAD) to quantify impurities at 0.1% threshold .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.